5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron

Catalog No.
S14278285
CAS No.
M.F
C14H18Fe-6
M. Wt
242.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron

Product Name

5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron

IUPAC Name

5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron

Molecular Formula

C14H18Fe-6

Molecular Weight

242.14 g/mol

InChI

InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q-1;-5;

InChI Key

JWVCVEPGMVZXPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron is a complex organic compound featuring a cyclopentane framework with a tert-butyl substituent and an iron center. The molecular formula for 5-tert-butylcyclopenta-1,3-diene is C9H14C_9H_{14}, while the iron component contributes to its unique properties, particularly in catalysis and coordination chemistry. This compound is characterized by its structural stability and reactivity due to the presence of the cyclopentadiene moiety, which can engage in various chemical transformations.

  • Oxidation Reactions: The iron center can undergo oxidation, which alters the electronic properties of the compound and enables it to act as a catalyst in various reactions .
  • Coordination Chemistry: The cyclopentadiene ligand can coordinate with metal centers, facilitating the formation of organometallic complexes that are useful in catalysis .
  • Diels-Alder Reactions: The diene functionality allows it to participate in Diels-Alder reactions, forming adducts with dienophiles, which are significant in synthetic organic chemistry .

While specific biological activity data on 5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron is limited, compounds containing similar structures have been investigated for their potential pharmacological properties. Organometallic compounds often exhibit interesting biological activities, including antimicrobial and anticancer effects. The iron component may also play a role in biological systems, as iron is an essential element in various biochemical processes.

Synthesis of 5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron can be achieved through several methods:

  • Alkylation of Cyclopentadiene: The tert-butyl group can be introduced via alkylation of cyclopentadiene using tert-butyl halides under phase-transfer conditions .
  • Metal Coordination: Following the synthesis of the diene, coordination with iron salts can be performed to form the final complex. This often involves treating the diene with an iron precursor in an appropriate solvent .

5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron has several applications:

  • Catalysis: It is utilized as a catalyst or catalyst precursor in organic synthesis, particularly in polymerization reactions and other transformations involving olefins .
  • Material Science: Due to its unique structure, it may find applications in developing advanced materials, including polymers and composites.

Interaction studies involving 5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron typically focus on its reactivity with various substrates. These studies help elucidate its catalytic properties and potential applications in synthetic pathways. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in industrial applications.

Several compounds share structural similarities with 5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron. Here are some notable examples:

Compound NameStructure TypeUnique Features
Di-tert-butylcyclopentadieneDieneTwo tert-butyl groups enhance stability
1,3-CyclopentadieneDieneBasic structure without substituents
CyclopenteneAlkeneSaturated hydrocarbon with different reactivity
5-Isopropylcyclopenta-1,3-dieneDieneIsopropyl group affects sterics and reactivity

Uniqueness: The presence of both the tert-butyl group and the iron center distinguishes 5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron from other similar compounds. This combination enhances its stability and reactivity profile compared to simpler diene or alkene structures.

Phase-Transfer Alkylation Strategies for Cyclopentadiene Derivatives

The synthesis of sterically hindered cyclopentadienyl ligands, such as 5-tert-butylcyclopenta-1,3-diene, relies heavily on phase-transfer alkylation techniques. This method involves the reaction of cyclopentadiene with tert-butyl bromide in a biphasic system, typically using aqueous potassium hydroxide and an organic solvent such as tetrahydrofuran (THF). The phase-transfer catalyst facilitates the migration of the alkylating agent into the organic phase, where it reacts with the cyclopentadienyl anion. For example, dibenzo-18-crown-6 and Adogen 464 (methyltrialkylammonium chloride) have been employed to enhance reaction efficiency, yielding tetra- and penta-alkylated cyclopentadiene derivatives.

A critical factor in optimizing yields is the controlled addition of alkylating agents. Weismann et al. demonstrated that stepwise addition of 2-bromopropane (2.5 equivalents initially, followed by the remaining 2.5 equivalents) minimizes the formation of undesired dialkylated byproducts, achieving nearly quantitative yields of tri-iso-propylcyclopentadiene. Similarly, the synthesis of di-tert-butylcyclopentadiene proceeds via deprotonation of cyclopentadiene with sodium hydride, followed by alkylation with tert-butyl bromide. The resulting conjugate base can further react with a third equivalent of tert-butyl bromide to form tri-tert-butylcyclopentadiene, albeit in modest yields (9%).

Table 1: Phase-Transfer Alkylation Conditions for Cyclopentadiene Derivatives

Alkylating AgentCatalystSolventYield (%)Product
tert-Butyl bromideAdogen 464THF19Tetra-iso-propylcyclopentadiene
tert-Butyl bromideDibenzo-18-crown-6THF9Tri-tert-butylcyclopentadiene
2-BromopropaneAdogen 464THF>90Tri-iso-propylcyclopentadiene

Epoxide Dehydration Routes to Sterically Encumbered Cyclopentadienyl Ligands

While epoxide dehydration pathways are well-established for synthesizing cyclic ethers, their application to cyclopentadienyl ligand synthesis remains underexplored. Current literature emphasizes alkylation and fulvene-based strategies over epoxide intermediates for introducing steric bulk. For instance, Williams et al. reported the conversion of tetra-iso-propylcyclopentadiene to penta-iso-propylcyclopentadiene via a fulvene intermediate, bypassing epoxide routes. The fulvene route involves condensation with formaldehyde under basic conditions, followed by reduction to yield the fully substituted cyclopentadiene.

The absence of epoxide-derived cyclopentadienyl ligands in existing studies suggests limitations in regioselectivity and stability. However, analogous strategies in terpene synthesis—where epoxide ring-opening reactions generate complex carbocycles—hint at potential adaptations for cyclopentadienyl systems. For example, rhodium-catalyzed domino sequences involving oxonium ylides and sigmatropic rearrangements could theoretically be modified to incorporate tert-butyl groups, though such methods have not yet been applied to iron-cyclopentadienyl complexes.

Metathesis Approaches for Iron-Cyclopentadienyl Polymer Architectures

Metathesis reactions, particularly ring-opening metathesis polymerization (ROMP), offer a promising route to iron-cyclopentadienyl polymers. However, no direct examples of metathesis involving 5-tert-butylcyclopenta-1,3-diene-iron complexes have been documented. Existing research on related systems, such as norbornene-iron catalysts, highlights the potential for designing polymers with tailored steric and electronic properties. For instance, scandium(III) complexes with bis(trimethylsilyl)cyclopentadienyl ligands exhibit high activity in ethylene/norbornene copolymerization, suggesting that analogous iron systems could be explored.

The primary challenge lies in the stability of the iron-cyclopentadienyl bond under metathesis conditions. Studies on samarium and neodymium complexes with silylated cyclopentadienyl ligands demonstrate that ligand substitution patterns significantly influence catalytic activity and polymer microstructure. Adapting these insights to iron-based systems would require careful modulation of the tert-butyl group’s steric profile to balance reactivity and stability.

Table 2: Comparative Analysis of Cyclopentadienyl Ligand Effects in Polymerization

Metal CenterLigand StructurePolymerization ActivityKey Reference
Sc(III)Bis(trimethylsilyl)cyclopentadienylHigh
Fe(II)Di-tert-butylcyclopentadienylModerate (hypothetical)
Sm(III)Tris(trimethylsilyl)cyclopentadienylModerate

The organometallic complex 5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron represents a significant advancement in iron-based catalytic systems, demonstrating remarkable versatility across multiple dehydrogenation reaction pathways [1]. This compound features a distinctive coordination environment where the tert-butyl-substituted cyclopentadienyl ligand provides enhanced steric protection and electronic modulation of the iron center [2]. The molecular structure incorporates both η5-coordinated tert-butylcyclopentadienyl and cyclopentane moieties, creating a unique electronic environment that facilitates diverse catalytic transformations [1].

Amine-Borane Dehydrocoupling Mechanisms

The mechanistic pathways for amine-borane dehydrocoupling catalyzed by tert-butyl-substituted cyclopentadienyl iron complexes involve sophisticated multi-step processes that proceed through distinct intermediates [4] [5]. Research has demonstrated that iron precatalysts bearing bulky tri(tert-butyl)cyclopentadienyl ligands exhibit exceptional activity in the dehydrocoupling of dimethylamine-borane [2] [6]. The paramagnetic iron(II) dimeric complex [Cp'FeI]2, where Cp' represents η5-((1,2,4-tert-butyl)3C5H2), serves as a precursor to highly active mononuclear species [2] [6].

The dehydrocoupling mechanism proceeds through formation of the aminoborane Me2N=BH2 as the major intermediate, which subsequently undergoes cyclodimerization to yield the cyclodiborazane [Me2N-BH2]2 [4] [5]. Kinetic isotope effect studies reveal that the rate-determining step involves cleavage of the carbon-hydrogen bond at the alpha position of the amine substrate [7]. The kinetic isotope effect for carbon-hydrogen bond cleavage (kCHNH/kCDNH = 3.72 ± 0.13) demonstrates that hydride transfer from carbon to iron occurs significantly slower than proton transfer from nitrogen to the cyclopentadienone ligand [7].

ComplexConversion (%)Time (h)Temperature (°C)
[Cp'Fe(MeCN)3][BArF4]801922
[Cp'FeI]254422
CpFe(CO)2I544Ambient

The electronic structure investigations using SQUID magnetometry, electron paramagnetic resonance spectroscopy, and ab initio Complete Active Space Self Consistent Field calculations reveal a strongly anisotropic S = 2 ground state for the [Cp'FeI2]- anion [2] [6]. This electronic configuration contributes to the enhanced catalytic activity observed in dehydrocoupling reactions [2].

The catalytic cycle involves initial formation of a σ-complex [Cp'Fe(MeCN)(κ2-H2BH- NMe2H][BArF4], which serves as a precursor to iron hydrides that function as the true catalytic species [6]. Electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopic evidence support this mechanistic pathway [6]. The bulky tert-butyl substituents on the cyclopentadienyl ligand provide crucial steric protection while maintaining electronic accessibility to the iron center [2] [6].

Olefin Polymerization Catalysis via Titanium Coordination Complexes

Titanium coordination complexes incorporating tert-butyl-substituted cyclopentadienyl ligands demonstrate exceptional performance in olefin polymerization reactions [8] [9]. The electronic properties of the cyclopentadienyl rings significantly influence catalytic activity, with increasing electron-donating character correlating directly with enhanced polymerization rates [9]. Step-growth titanium-catalyzed dehydropolymerization of amine-boranes represents a fundamental departure from traditional chain-growth mechanisms observed in late transition metal catalysis [9].

The precatalyst system formed from Cp2TiCl2 and 2n-butyllithium exhibits dramatically increased activity toward secondary amine-borane dehydrogenation as the electron-donating character of the cyclopentadienyl rings increases [9]. When applied to primary amine-borane substrates such as MeNH2- BH3, the most active precatalyst system (featuring η-C5Me5 ligands) enables synthesis of high molecular weight poly(N-methylaminoborane), representing the boron-nitrogen analogue of polypropylene [9].

Catalyst SystemActivity (kg PE/mol Ti·h)Molecular Weight (kg/mol)Polydispersity
Ti(OBu)4/TEA ([Al]/[Ti] = 773:1)2.397-3261.15-2.1
Cp2TiCl2/2n-BuLiHigh>100Narrow
Ti-Mg BimetallicEnhanced2821.8

The titanium-catalyzed dehydropolymerization reactions proceed via a step-growth mechanism rather than the chain-growth mechanism characteristic of Ziegler-Natta olefin polymerization [9]. This mechanistic distinction enables broader substrate scope, including benzylamine-borane yielding high molecular weight polymers [9]. Unlike late transition metal catalysts such as [Ir(POCOP)H2], skeletal nickel, and [Rh(COD)Cl]2, the titanium precatalyst system maintains activity across diverse substrate ranges [9].

Titanium tetra-butoxide catalysts supported on polyvinyl chloride demonstrate remarkable effectiveness in ethylene polymerization when activated with triethylaluminum cocatalyst [10] [11]. The optimal molar ratio of [Al]/[Ti] of 773:1 produces initial activities up to 2.3 kg PE/mol Ti·h when copolymerized with 64 mmol of 1-octene [11]. The average molecular weight of copolymers ranges between 97 kg/mol and 326 kg/mol, with polydispersity indices broadening with increasing comonomer concentration due to enhanced chain transfer capacity [11].

Photoredox Catalytic Systems Utilizing Iron-Cyclopentadienyl Charge Transfer States

Iron-cyclopentadienyl complexes exhibit unique photoredox properties through metal-to-ligand charge transfer and ligand-to-metal charge transfer excited states that enable efficient photocatalytic transformations [12] [13]. The photophysical properties of iron(II) polypyridyl complexes differ fundamentally from second- and third-row transition metal counterparts due to rapid radiationless decay of the triplet metal-to-ligand charge transfer state [12] [13].

Mechanistic investigations demonstrate that electron transfer occurs from the significantly longer-lived quintet T2 metal-centered ligand-field excited state rather than from metal-to-ligand charge transfer states [13] [14]. The quintet T2 state exhibits lifetimes of approximately 55 nanoseconds, providing sufficient duration for bimolecular quenching processes [13] [14]. This fundamental mechanistic difference from conventional ruthenium and iridium photoredox catalysts requires distinct approaches to catalyst optimization [12] [13].

Iron ComplexExcited State Lifetime (ns)Quantum Yield (%)Redox Potential (V vs Fc/Fc+)
[Fe(tren(py)3)]2+550.07+0.51 to +0.55
[Fe(ImPP)2]+267 psEfficient ETTunable
Iron(III) Carbene Complex981.30Variable

The charge-transfer states of iron-cyclopentadienyl complexes enable both oxidative and reductive photoredox catalysis under mild reaction conditions using red light excitation [15]. Iron(III) complexes with chelating ligands permit tuning of ground and excited state properties, with luminescence quantum yields reaching 0.07% while maintaining unchanged photophysical characteristics compared to parent complexes [16] [15].

Recent advances in iron photoredox catalysis employ three primary strategies to achieve reactivities comparable to noble metal systems [12] [17]. Direct replacement of noble metal centers by iron in polypyridyl complexes results in metal-centered photofunctional states [12]. In situ generation of photoactive complexes through substrate coordination drives reactions via intramolecular electron transfer involving charge-transfer states [12]. Improving excited-state lifetimes and redox potentials of charge-transfer states through innovative ligand design represents the most promising approach for future development [12] [17].

The application of Marcus inverted region behavior in first-row transition metal photoredox catalysis has enabled dramatic improvements in excited-state lifetimes [18]. Cobalt complexes with conventional bipyridyl ligands manifest surprisingly long excited state lifetimes, demonstrating effectiveness in photoredox coupling reactions [18]. This approach provides a pathway for designing chromophores that simultaneously increase excited-state lifetimes and excited-state energies, facilitating the use of earth-abundant metals as photoredox catalysts [18].

Steric Effects of Tri-tert-butylcyclopentadienyl Substituents

The incorporation of bulky tert-butyl substituents at the 1,2,4-positions of the cyclopentadienyl ring represents a sophisticated approach to ligand design that fundamentally alters the steric environment around the iron center [1] [2]. These sterically demanding substituents create a protective cone around the metal, effectively modulating both the electronic properties and coordination behavior of the resulting iron complexes.

The tri-tert-butylcyclopentadienyl ligand (Cp', η5-((1,2,4-t-Bu)3C5H2)) exhibits a cone angle of approximately 145-150 degrees, significantly larger than the unsubstituted cyclopentadienyl ligand (105-110 degrees) or even the pentamethylcyclopentadienyl ligand (130-135 degrees) [3] [4]. This enhanced steric bulk manifests in several critical ways that influence iron coordination chemistry. The bulky substituents prevent close approach of potential coordinating species, leading to reduced coordination numbers and enhanced selectivity in ligand binding [5] [6].

Research has demonstrated that the steric effects of tri-tert-butylcyclopentadienyl substituents stabilize unusual coordination geometries and oxidation states that would otherwise be thermodynamically unfavorable [7] [8]. The dimeric iron(II) complex [Cp'FeI]2 exemplifies this phenomenon, where the bulky ligands prevent the formation of higher nuclearity clusters while maintaining sufficient electronic communication between metal centers for catalytic activity [1] [2].

The electronic consequences of these steric modifications are equally significant. The tert-butyl groups exhibit strong electron-donating properties through hyperconjugation and inductive effects, increasing the electron density at the iron center and enhancing the metal's ability to activate substrates through back-donation [9] [10]. This electronic enrichment, combined with the steric protection, creates an optimal environment for selective catalytic transformations.

Thermodynamic stability analysis reveals that tri-tert-butylcyclopentadienyl iron complexes demonstrate enhanced thermal stability compared to their less substituted counterparts [11] [12]. The steric bulk prevents ligand redistribution reactions and protects the metal center from decomposition pathways that typically involve bimolecular processes. This stability enhancement is particularly pronounced in high-spin iron(II) complexes, where the bulky ligands help maintain the preferred trigonal planar coordination geometry [13] [14].

Electronic Modulation Through Conjugated Polymer Backbones

The integration of cyclopentadienyl iron units into conjugated polymer backbones represents an advanced strategy for electronic modulation that extends beyond traditional small-molecule ligand design [15] [16]. These systems leverage the unique electronic properties of conjugated π-systems to create materials with tunable electronic characteristics and enhanced charge transport properties.

Conjugated polymer backbones facilitate electronic communication between multiple iron centers through extended π-conjugation, creating opportunities for cooperative effects and enhanced catalytic activity [17] [18]. The delocalized π-electron system serves as an electronic highway that can modulate the oxidation states and electronic properties of coordinated iron centers through direct electronic coupling and indirect electrostatic effects.

The electronic structure of conjugated cyclopentadienyl iron polymers is characterized by narrowed band gaps and enhanced charge mobility compared to discrete molecular complexes [16] [19]. The highest occupied molecular orbital (HOMO) energies typically range from -4.9 to -5.3 eV, while the lowest unoccupied molecular orbital (LUMO) energies span -2.0 to -2.5 eV, depending on the specific backbone composition and substitution pattern [20] [18].

Backbone planarity plays a crucial role in determining the electronic properties of these conjugated systems [20] [21]. Planar backbones enhance π-orbital overlap and extend the effective conjugation length, leading to improved charge transport and more efficient electronic communication between iron centers. The incorporation of rigid aromatic units such as terphenyl or carbazole groups can enforce backbone planarity and enhance the overall electronic performance of the system [17] [22].

The electronic modulation effects are particularly pronounced in donor-acceptor conjugated polymers, where the cyclopentadienyl iron units can function as either electron-donating or electron-accepting components depending on the oxidation state of the iron center and the nature of the surrounding polymer backbone [15] [22]. This tunability allows for precise control over the electronic properties and enables the design of materials with specific electronic characteristics for targeted applications.

Supramolecular Assembly via π-Stacking Interactions

The supramolecular assembly of cyclopentadienyl iron complexes through π-stacking interactions represents a sophisticated approach to creating ordered materials with unique electronic and magnetic properties [23] [24]. These non-covalent interactions, typically characterized by binding energies of 8-20 kcal/mol, provide sufficient stability for practical applications while maintaining the flexibility necessary for responsive behavior [25] [26].

π-Stacking interactions between cyclopentadienyl rings occur at optimal distances of 3.4-3.6 Å, with the aromatic rings adopting either parallel sandwich configurations or slip-stacked arrangements depending on the steric and electronic environment [27] [28]. The bulky tert-butyl substituents significantly influence these interactions, often forcing the adoption of slip-stacked geometries that minimize steric repulsion while maintaining favorable electronic overlap [26] [29].

The nature of π-stacking interactions in cyclopentadienyl iron systems is fundamentally quantum-mechanical in origin, arising from collective charge fluctuations and dispersion forces rather than simple electrostatic interactions [25] [28]. These interactions are particularly strong in systems with extended conjugation, where the increased polarizability of the π-electron system enhances the attractive forces between stacked aromatic units [23] [30].

Supramolecular assembly through π-stacking enables the creation of one-dimensional chain structures, two-dimensional layered materials, and three-dimensional framework architectures [23] [31]. The specific assembly pattern depends on the balance between attractive π-stacking forces and repulsive steric interactions, with the bulky tert-butyl substituents serving as directing groups that influence the final supramolecular architecture [4] [24].

The electronic properties of π-stacked assemblies differ significantly from those of discrete molecular complexes, exhibiting enhanced charge transport, modified optical properties, and unique magnetic behaviors [23] [25]. These collective properties arise from the extended electronic communication facilitated by π-stacking interactions and represent a promising avenue for developing advanced functional materials based on cyclopentadienyl iron coordination chemistry.

Hydrogen Bond Acceptor Count

6

Exact Mass

242.075786 g/mol

Monoisotopic Mass

242.075786 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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